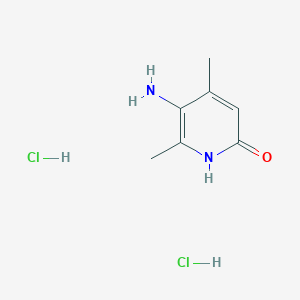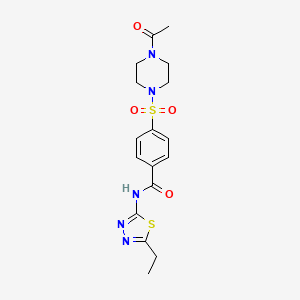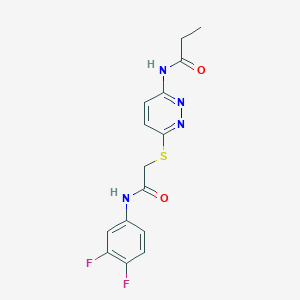![molecular formula C22H17N3O3S B2812153 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide CAS No. 895017-92-2](/img/structure/B2812153.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the core thiazole ring, followed by the introduction of the benzamide and pyridine groups. The dioxolobenzene could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide and pyridine groups could potentially form hydrogen bonds with other molecules, while the thiazole and dioxolobenzene rings could participate in aromatic stacking interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The pyridine ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and pyridine groups could increase its solubility in water, while the thiazole and dioxolobenzene rings could increase its lipophilicity .科学的研究の応用
Luminescent Properties and Stimuli-Responsive Behavior
Research on pyridyl substituted benzamides with enhanced emission properties has shown significant advancements. These compounds, characterized by their luminescent properties in both solid and solution states, demonstrate aggregation-enhanced emission (AEE) and mechanochromic properties, responding to various stimuli such as polarity changes and mechanical stress. This behavior suggests potential applications in material science, particularly in the development of responsive and adaptive materials (Srivastava et al., 2017).
Biochemical and Insecticidal Applications
Another area of application is in the synthesis of bioactive sulfonamide thiazole derivatives, which have shown potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These compounds' synthesis and characterization point to a broader utility in agricultural chemistry, offering a foundation for developing new pest control agents with specific biochemical targets (Soliman et al., 2020).
Synthetic Methodologies and Chemical Interactions
The synthesis and biological activity of various heterocyclic compounds, including benzamide derivatives, have been extensively studied. These efforts highlight the versatility and potential of such compounds in synthesizing targeted molecular structures with desired biological activities. This includes potential applications in pharmaceuticals, where understanding the synthetic pathways and interactions of these compounds can lead to new drug development (Patel & Patel, 2015).
Advanced Imaging and Diagnostic Tools
Furthermore, the development of carbon-11-labeled CK1 inhibitors showcases the integration of complex organic compounds in the advancement of diagnostic tools, particularly for diseases like Alzheimer's. These radiotracers, designed for positron emission tomography (PET), exemplify the application of these compounds in medical imaging, providing pathways to better understand and diagnose neurodegenerative diseases (Gao, Wang, & Zheng, 2018).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it could potentially interact with biological targets such as enzymes or receptors. The benzamide and pyridine groups could form hydrogen bonds with these targets, while the thiazole and dioxolobenzene rings could fit into hydrophobic pockets .
特性
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-14-4-6-16(7-5-14)21(26)25(12-15-3-2-8-23-11-15)22-24-17-9-18-19(28-13-27-18)10-20(17)29-22/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAJRGMPBGVQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride](/img/structure/B2812075.png)


![3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2812080.png)
![(2Z)-7-fluoro-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B2812081.png)



![4-(phenoxymethyl)-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2812089.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2812092.png)

